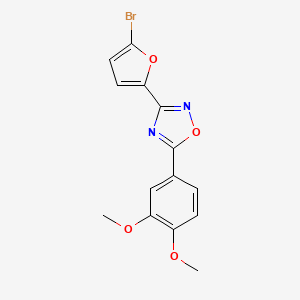![molecular formula C21H20N4O B5971509 7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5971509.png)
7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, also known as CPP, is a novel compound with potential applications in scientific research. CPP is a heterocyclic compound with a unique structure that makes it an attractive target for chemical synthesis and biological investigation.
Aplicaciones Científicas De Investigación
7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. 7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors in the brain, which are involved in learning and memory processes. 7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has also been shown to have anticancer properties, inhibiting the growth of several different types of cancer cells. In addition, 7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has been used as a starting point for the development of new drugs, with several derivatives of 7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one showing promising results in preclinical studies.
Mecanismo De Acción
7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one acts as a non-competitive antagonist of the NMDA receptor, binding to a specific site on the receptor and blocking the activity of the receptor. This results in a decrease in the flow of calcium ions into the neuron, which is thought to be the primary mechanism of action of 7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one. In addition, 7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has been shown to have antioxidant properties, reducing the production of reactive oxygen species and protecting cells from oxidative stress.
Biochemical and Physiological Effects:
7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the inhibition of cancer cell growth, and the reduction of oxidative stress. In the brain, 7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has been shown to enhance long-term potentiation, a process that is thought to underlie learning and memory. In cancer cells, 7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has been shown to induce apoptosis, or programmed cell death, by activating the caspase pathway. In addition, 7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has been shown to reduce oxidative stress in cells, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is its ability to selectively target the NMDA receptor, making it a useful tool for studying the role of this receptor in various physiological processes. In addition, 7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, one limitation of 7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is its relatively short half-life, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on 7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, including the development of new derivatives with improved pharmacological properties, the investigation of 7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one's role in neurodegenerative diseases, and the exploration of 7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one's potential as a therapeutic agent for cancer. In addition, further studies are needed to fully elucidate the mechanism of action of 7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one and to determine its potential side effects and toxicity.
Métodos De Síntesis
7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can be synthesized through a variety of methods, including microwave-assisted synthesis, one-pot synthesis, and multicomponent reactions. One common method involves the reaction of 7-azido-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one with cyclohexylamine in the presence of a reducing agent such as triphenylphosphine. This reaction produces 7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one in good yields and high purity.
Propiedades
IUPAC Name |
11-cyclohexyl-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c26-21-18-13-22-20-17(15-7-3-1-4-8-15)14-23-25(20)19(18)11-12-24(21)16-9-5-2-6-10-16/h1,3-4,7-8,11-14,16H,2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKZZOYQSATPCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CC3=C(C2=O)C=NC4=C(C=NN34)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,4-dioxan-2-ylmethyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5971437.png)
![3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine](/img/structure/B5971443.png)
![ethyl {2-[5-({[2-(1H-imidazol-1-yl)ethyl]amino}carbonyl)-2-thienyl]-1-pyrrolidinyl}acetate](/img/structure/B5971448.png)
![1-[(1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5971449.png)

![8-({[2-(3-bromophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B5971466.png)
![3-(3,5-dibromo-4-hydroxyphenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5971470.png)
![3-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B5971485.png)

![2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one](/img/structure/B5971502.png)
![9-methyl-3-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B5971507.png)
![2-[(2-methoxyphenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B5971516.png)
![2-[3-(methylthio)benzyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5971518.png)